methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a formyl group, and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases like potassium tert-butoxide (tBuOK) and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like tBuOK and nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in electrophilic aromatic substitution reactions, while the tert-butoxy group can stabilize intermediates in various chemical processes. These interactions facilitate the compound’s effects in different applications .
Comparison with Similar Compounds
- Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate
- This compound
- This compound
Comparison: Compared to other similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This uniqueness makes it valuable in specialized applications where other compounds may not perform as effectively .
Properties
CAS No. |
2763759-92-6 |
---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
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